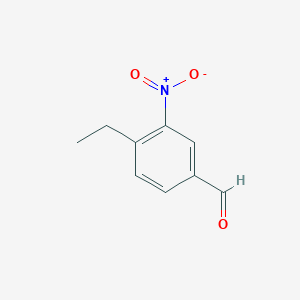

4-Ethyl-3-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-8-4-3-7(6-11)5-9(8)10(12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNRTCSIGGYXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366168 | |

| Record name | 4-Ethyl-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4748-80-5 | |

| Record name | 4-Ethyl-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-3-nitrobenzaldehyde: Properties, Structure, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Ethyl-3-nitrobenzaldehyde, a substituted aromatic aldehyde of significant interest as a versatile intermediate in organic synthesis. Its unique trifunctional nature—possessing an electrophilic aldehyde, an electron-withdrawing nitro group, and an alkyl-substituted aromatic ring—offers multiple avenues for chemical modification. This guide delves into its core chemical properties, structural characteristics, plausible synthetic routes, and key reactivity, highlighting its potential as a foundational building block in the design and development of complex molecules for medicinal chemistry and materials science.

Core Chemical Identity and Properties

A precise understanding of a molecule's fundamental properties is paramount for its effective application in a research setting. This section consolidates the essential identifiers and physicochemical data for this compound.

Nomenclature and Chemical Identifiers

The systematic identification of a chemical compound is crucial for database searching, regulatory compliance, and unambiguous scientific communication.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 4748-80-5 | [1][2] |

| Molecular Formula | C₉H₉NO₃ | [1][2] |

| Molecular Weight | 179.17 g/mol | [1][2] |

| InChI Key | PQNRTCSIGGYXNB-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCC1=C(C=C(C=C1)C=O)[O-] | [1] |

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Boiling Point | 96-98 °C at 0.05 mmHg | [2] |

| Density | 1.212 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.560 | [2] |

| Flash Point | > 110 °C (> 230 °F) | [2] |

Structural Elucidation

The arrangement of functional groups on the benzene ring governs the molecule's electronic properties and reactivity. The aldehyde (-CHO) and nitro (-NO₂) groups are strongly electron-withdrawing, deactivating the ring towards electrophilic substitution and rendering the aldehyde carbon highly electrophilic. The ethyl (-CH₂CH₃) group is a weak electron-donating group.

Caption: Key functional groups of this compound.

Anticipated Spectroscopic Characterization

While specific spectral data is not widely published, the structure of this compound allows for the confident prediction of its key spectroscopic features. These predictions are essential for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The spectrum is expected to show a downfield singlet for the aldehyde proton (~10.0 ppm). The aromatic region should display three distinct protons with complex splitting patterns influenced by their positions relative to the three different substituents. The ethyl group will present as a quartet (~2.8 ppm) and a triplet (~1.3 ppm).

-

¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde will be the most downfield signal (~190 ppm). Six distinct aromatic carbon signals are expected, with carbons attached to the nitro and aldehyde groups being significantly deshielded. The aliphatic carbons of the ethyl group will appear upfield.

-

Infrared (IR) Spectroscopy: Strong, characteristic absorption bands are predicted for the aldehyde C=O stretch (~1700 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively), and aromatic C=C stretches (~1600-1450 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 179.17. Common fragmentation patterns would likely include the loss of the nitro group (-NO₂, 46 Da) and the formyl radical (-CHO, 29 Da).

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

Proposed Synthetic Route: Nitration of 4-Ethylbenzaldehyde

A direct and regioselective approach to synthesizing the target compound is the nitration of commercially available 4-ethylbenzaldehyde. The formyl group is a meta-director, while the ethyl group is an ortho, para-director. The directing effects combine to favor nitration at the position ortho to the ethyl group and meta to the formyl group.

Caption: Proposed workflow for the synthesis of the target molecule.

Exemplary Protocol: Synthesis of this compound

-

Rationale: This protocol employs a standard nitrating mixture (HNO₃ in H₂SO₄) at low temperatures to control the exothermic reaction and prevent over-nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent.

-

Step-by-Step Methodology:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (e.g., 50 mL) to 0-5 °C in an ice-salt bath.

-

Nitrating Mixture Formation: Add fuming nitric acid (e.g., 1.2 equivalents) dropwise to the cold sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Substrate Addition: Dissolve 4-ethylbenzaldehyde (1.0 equivalent) in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the nitrating mixture. Maintain the reaction temperature between 0-5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate as a solid.

-

Isolation & Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.

-

Key Chemical Reactivity

The molecule offers three primary sites for subsequent chemical transformations, making it a valuable intermediate.

Caption: Key reaction pathways for synthetic diversification.

A. Reactions of the Aldehyde Group

The aldehyde is a prime target for nucleophilic addition and condensation reactions, which are fundamental for carbon-carbon bond formation.

-

Aldol Condensation: Reacts with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds.[3] This motif is a common feature in polyketide natural products and various drug molecules.

-

Baylis-Hillman Reaction: An atom-economical reaction with activated alkenes (e.g., acrylates) catalyzed by a nucleophilic catalyst (e.g., DABCO) to generate highly functionalized allylic alcohols.[4] These products are versatile intermediates for further elaboration.

B. Reactions of the Nitro Group

The reduction of the aromatic nitro group is one of the most important transformations in medicinal chemistry.

-

Reduction to Amine: The nitro group can be selectively reduced to a primary amine (aniline derivative) using various reagents, such as tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂/Pd-C). This transformation introduces a nucleophilic and basic center into the molecule, which is invaluable for:

-

Amide and Sulfonamide Formation: Key functional groups in a vast number of pharmaceuticals.

-

Salt Formation: Improving the aqueous solubility and bioavailability of drug candidates.

-

Applications in Research and Drug Development

While this compound may not be an end-product itself, its structural features make it a highly valuable starting material.

-

Synthetic Intermediate: It serves as a trifunctional building block. One can selectively react with the aldehyde, reduce the nitro group, or perform further substitutions on the aromatic ring, allowing for a divergent synthetic strategy to create a library of related compounds.

-

Scaffold for Bioactive Molecules: The substituted benzaldehyde core is a common scaffold. For example, the related 3-nitrobenzaldehyde is a known precursor in the synthesis of the HIV protease inhibitor Tipranavir and various dihydropyridine calcium channel blockers.[5] By analogy, this compound provides a unique substitution pattern for the development of novel analogues in these or other drug classes. The ethyl group can modulate lipophilicity and steric interactions within a target's binding pocket, potentially improving potency or pharmacokinetic properties.

Safety and Handling

Proper handling is essential due to the compound's irritant and sensitizing properties.

-

GHS Classification: The compound is classified with the GHS07 pictogram (Exclamation mark).[2]

-

Hazard and Precautionary Statements:

| Code | Statement | Source |

| H315 | Causes skin irritation | [1][2] |

| H317 | May cause an allergic skin reaction | [1] |

| H319 | Causes serious eye irritation | [1][2] |

| H335 | May cause respiratory irritation | [1][2] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [2] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [2] |

-

Recommended Practices: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn. Avoid inhalation of dust and direct contact with skin and eyes.

References

-

National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

-

PubChem. (n.d.). 3-Nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Nitro-4-methylbenzaldehyde (CAS 31680-07-6). [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

ETH Zurich. (n.d.). Acid catalyzed acetalisation of 3-nitrobenzaldehyde with ethanediol. [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzaldehyde. [Link]

-

Royal Society of Chemistry. (2020). Baylis–Hillman Reaction Between 4-Nitrobenzaldehyde and Ethyl Acrylate. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Tang, Z., Jiang, F., Cui, X., & Wu, Y.-D. (2004). Direct aldol reactions of 4-nitrobenzaldehyde with acetone catalyzed by organic molecules. ResearchGate. [Link]

Sources

Spectroscopic data for 4-Ethyl-3-nitrobenzaldehyde (¹H NMR, ¹³C NMR, IR)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethyl-3-nitrobenzaldehyde

Introduction

This compound (CAS No. 4748-80-5) is an aromatic aldehyde containing both an ethyl and a nitro functional group on the benzene ring.[1] As a substituted benzaldehyde, it serves as a valuable intermediate in the synthesis of more complex molecules in fields such as pharmaceuticals and materials science. The precise arrangement of its functional groups—an electron-withdrawing nitro group and an electron-donating ethyl group—creates a unique electronic environment that is reflected in its spectroscopic signature.

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Infrared (IR) spectroscopy, and both proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. For professionals in research and drug development, an unambiguous structural confirmation is paramount for quality control, reaction monitoring, and regulatory compliance. This document offers not only the spectral data but also the underlying principles and detailed experimental protocols, providing a self-validating framework for the characterization of this compound.

Molecular Structure and Spectroscopic Overview

Molecular Formula: C₉H₉NO₃ Molecular Weight: 179.17 g/mol [1] Structure:

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. [2]

Causality in Experimental Design: Sample Preparation

For high-resolution NMR of organic compounds, the sample must be dissolved in a deuterated solvent.

-

Choice of Solvent: Deuterated chloroform (CDCl₃) is an excellent first choice for this compound. It is a versatile solvent for a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signals (a triplet at ~77 ppm) are well-documented and typically do not interfere with the signals of interest. [3]* Concentration: A concentration of 5-10 mg in 0.5-0.7 mL of solvent is usually sufficient for obtaining high-quality ¹H and ¹³C spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: Tetramethylsilane (TMS) is usually added to the solvent by the manufacturer as an internal standard (0 ppm) for calibrating the chemical shift scale.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Using a pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

-

Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is required.

-

Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient, though optimization may be required for dilute samples.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~10.1 | Singlet (s) | 1H | - | Aldehyde H (H-1) |

| ~8.3 | Doublet (d) | 1H | ~2 | Aromatic H (H-2) |

| ~8.1 | Doublet of Doublets (dd) | 1H | ~8, ~2 | Aromatic H (H-6) |

| ~7.6 | Doublet (d) | 1H | ~8 | Aromatic H (H-5) |

| ~2.9 | Quartet (q) | 2H | ~7.5 | Methylene H (-CH₂-) |

| ~1.3 | Triplet (t) | 3H | ~7.5 | Methyl H (-CH₃) |

| (Note: Data are predicted based on analysis of similar structures like 3-nitrobenzaldehyde and 4-ethylbenzaldehyde. [2][4]Actual values may vary slightly.) |

Interpretation:

-

Aldehyde Proton (H-1): The singlet at ~10.1 ppm is highly characteristic of an aldehyde proton, which is strongly deshielded by the electronegative oxygen atom. [2]* Aromatic Protons (H-2, H-5, H-6): The three protons on the aromatic ring appear in the region of ~7.6-8.3 ppm.

-

The proton at H-2 is adjacent to the nitro group and ortho to the aldehyde, making it the most deshielded aromatic proton, appearing as a doublet due to coupling with H-6.

-

The proton at H-6 is coupled to both H-5 (ortho, large J) and H-2 (meta, small J), resulting in a doublet of doublets.

-

The proton at H-5 is ortho to the ethyl group and coupled only to H-6, giving a doublet.

-

-

Ethyl Group Protons: The ethyl group gives a classic quartet-triplet pattern. The methylene (-CH₂-) protons at ~2.9 ppm are split into a quartet by the three neighboring methyl protons. The methyl (-CH₃) protons at ~1.3 ppm are split into a triplet by the two neighboring methylene protons. [4]

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde Carbon (C=O) |

| ~150 | Aromatic C (C-3, attached to NO₂) |

| ~148 | Aromatic C (C-4, attached to Ethyl) |

| ~135 | Aromatic C (C-1, attached to CHO) |

| ~133 | Aromatic C (C-6) |

| ~128 | Aromatic C (C-5) |

| ~125 | Aromatic C (C-2) |

| ~25 | Methylene Carbon (-CH₂-) |

| ~15 | Methyl Carbon (-CH₃) |

| (Note: Data are predicted based on analysis of similar structures like 4-nitrobenzaldehyde and 4-ethylbenzaldehyde. [5][6]Actual values may vary slightly.) |

Interpretation:

-

Aldehyde Carbon: The signal around 190 ppm is characteristic of an aldehyde carbonyl carbon. [7]* Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons, appearing between 125-150 ppm . The carbons directly attached to the electron-withdrawing nitro and aldehyde groups (C-3, C-1) and the ethyl group (C-4) are typically observed at the lower field end of this range.

-

Ethyl Carbons: The aliphatic carbons of the ethyl group appear at the high-field (upfield) end of the spectrum, around 25 ppm for the -CH₂- and 15 ppm for the -CH₃. [6]

Workflow for NMR Analysis

Caption: Workflow for ¹H and ¹³C NMR data acquisition and analysis.

Conclusion

The collective application of FT-IR, ¹H NMR, and ¹³C NMR spectroscopy provides a robust and unambiguous characterization of this compound. IR spectroscopy rapidly confirms the presence of the key aldehyde, nitro, and hydrocarbon functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular skeleton, confirming the precise connectivity and substitution pattern on the aromatic ring. The data and protocols presented in this guide serve as an authoritative reference for researchers, quality control analysts, and synthetic chemists, ensuring the confident identification and use of this compound in further applications.

References

- BenchChem. (2025). A Comparative Spectroscopic Analysis of 4-Nitrobenzaldehyde Isomers. BenchChem Technical Support.

-

Chemistry LibreTexts. (2022). IR Sample Preparation: A Practical Guide. [Link]

- University of the West Indies. Sample preparation for FT-IR. Chemistry Analytical Lab, FT-IR Spectroscopy.

- Wiley-VCH GmbH. (2026). This compound Spectrum. SpectraBase.

- Drawell.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Example 13.

- Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar.

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]

Sources

- 1. This compound | C9H9NO3 | CID 2060457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. hmdb.ca [hmdb.ca]

- 4. 4-Ethylbenzaldehyde(4748-78-1) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Nitrobenzaldehyde(555-16-8) 13C NMR [m.chemicalbook.com]

- 6. 4-Ethylbenzaldehyde(4748-78-1) 13C NMR spectrum [chemicalbook.com]

- 7. nmr.oxinst.com [nmr.oxinst.com]

Physical properties of 4-Ethyl-3-nitrobenzaldehyde (melting point, boiling point)

This guide provides an in-depth analysis of the key physical properties of 4-Ethyl-3-nitrobenzaldehyde (CAS No. 4748-80-5), a substituted aromatic aldehyde of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven methodologies for its characterization. We will explore its known physical constants and provide a detailed framework for the experimental determination of its melting and boiling points, underscoring the scientific principles that govern these essential procedures.

Compound Profile and Physicochemical Characteristics

This compound is a bifunctional organic molecule featuring an aldehyde group and a nitro group attached to an ethyl-substituted benzene ring. This substitution pattern imparts specific chemical reactivity and physical characteristics that are crucial for its application in multi-step syntheses. At ambient conditions, it exists as a solid.[1]

Core Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is critical for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₃ | [2][3] |

| Molecular Weight | 179.17 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Boiling Point | 96-98 °C at 0.05 mmHg | [1][3] |

| Density | 1.212 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.560 | [1][3] |

| CAS Number | 4748-80-5 | [1][2][3] |

Note: An experimentally determined melting point is not consistently reported in publicly available literature. However, its classification as a solid indicates a melting point above standard room temperature.

In-Depth Analysis of Thermal Properties

The thermal properties of a compound, specifically its melting and boiling points, are fundamental indicators of its purity and structural integrity.

Melting Point: A Marker of Purity

While a precise melting point for this compound is not readily cited, its solid state is a key characteristic. The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a narrow range (typically <1-2 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Therefore, experimental determination of the melting point is a primary, rapid, and cost-effective method for assessing the purity of a synthesized or procured batch.

Boiling Point and the Necessity of Vacuum Distillation

The reported boiling point of 96-98 °C is measured under a high vacuum (0.05 mmHg).[1][3] This is a critical detail. Aromatic compounds with polar functional groups like aldehydes and nitro groups tend to have high boiling points at atmospheric pressure due to significant dipole-dipole interactions. Extrapolating the boiling point to atmospheric pressure would yield a temperature high enough to risk thermal decomposition of the molecule.

Causality: The nitro and aldehyde groups are sensitive to high temperatures. Heating to the atmospheric boiling point could lead to oxidation, polymerization, or decomposition, resulting in impurities and reduced yield. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation and purification of the compound well below its decomposition temperature.

Experimental Protocols for Physical Property Determination

The following sections provide authoritative, step-by-step protocols for determining the melting and boiling points of a compound like this compound. These methods are designed to be self-validating and are standard practice in synthetic chemistry labs.

Protocol: Melting Point Determination (Thiele Tube Method)

This protocol describes a classic and reliable method for determining the melting point range of a solid organic compound.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Secure the capillary tube to a thermometer with a rubber band or wire, aligning the sample with the thermometer bulb.

-

Heating: Immerse the thermometer and attached capillary in a Thiele tube containing mineral oil. The oil level should be above the top of the sample.

-

Observation: Heat the side arm of the Thiele tube gently with a Bunsen burner or a heat gun. The convection currents in the oil will ensure uniform heating.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Protocol: Boiling Point Determination (Vacuum Distillation)

This protocol details the procedure for purifying a high-boiling liquid or solid by distillation under reduced pressure.

Methodology:

-

Apparatus Assembly: Assemble a standard vacuum distillation apparatus. This includes a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump via a trap. Ensure all glassware is free of cracks and all joints are properly greased and sealed.

-

Sample Introduction: Place the solid sample and a few boiling chips or a magnetic stir bar into the distillation flask.

-

System Sealing: Seal the system completely. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Vacuum Application: Turn on the condenser's cooling water. Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer until the desired pressure (e.g., 0.05 mmHg) is reached and stable.

-

Heating: Begin gently heating the distillation flask using a heating mantle. Stirring is essential to prevent bumping.

-

Distillation and Data Collection: Observe the temperature as the compound begins to boil and the vapor condenses. Record the stable temperature at which the liquid consistently distills and collects in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

System Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.

Caption: Workflow for Vacuum Distillation.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may lead to respiratory irritation or an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

The physical properties of this compound, particularly its boiling point of 96-98 °C at 0.05 mmHg, dictate the necessary conditions for its purification and handling.[1][3] While its melting point is not definitively documented, the standardized protocols provided herein offer a robust framework for its experimental determination, a critical step in verifying the purity of any solid compound in a research or development setting. Understanding the causality behind these experimental choices—most notably the use of vacuum distillation to prevent thermal degradation—is paramount for the successful application of this versatile chemical intermediate.

References

-

This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

This compound 97. (n.d.). Chemdad. Retrieved January 21, 2026, from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. Retrieved January 21, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 4-Ethyl-3-nitrobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 4-Ethyl-3-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. While direct experimental solubility data for this specific compound is not extensively available in public literature, this guide offers a robust predictive analysis based on the known solubility of its structural analogs, 3-nitrobenzaldehyde and 4-nitrobenzaldehyde. Furthermore, this document outlines comprehensive, field-proven methodologies for the experimental determination of its solubility, its synthesis, and purification. By integrating theoretical principles with practical, step-by-step protocols, this guide serves as an essential resource for researchers and professionals in drug development and chemical synthesis, enabling a deeper understanding and more effective utilization of this compound.

Introduction: The Significance of Solubility in Chemical Processing

Solubility is a fundamental physicochemical property that governs the feasibility and efficiency of numerous processes in the chemical and pharmaceutical industries. From reaction kinetics and purification strategies to formulation and bioavailability, a thorough understanding of a compound's solubility in various solvents is paramount. This compound, with its aromatic aldehyde and nitro functionalities, presents a unique solubility profile that is critical for its application as a building block in organic synthesis.

The presence of the polar nitro and aldehyde groups, combined with the nonpolar ethyl and benzene moieties, results in a nuanced interaction with solvents of varying polarities. This guide will dissect these interactions, providing a predictive framework and the experimental tools necessary to quantify the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | |

| Molecular Weight | 179.17 g/mol | |

| Appearance | Solid | |

| Boiling Point | 96-98 °C at 0.05 mmHg | |

| Density | 1.212 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.560 |

Table 1: Key Physicochemical Properties of this compound.

The molecule's structure, featuring a substituted benzene ring, imparts a degree of hydrophobicity, while the nitro and aldehyde groups introduce polarity and the potential for hydrogen bonding with protic solvents.

Predictive Solubility Analysis based on Structural Analogs

Direct experimental data on the solubility of this compound is scarce. However, extensive data is available for 3-nitrobenzaldehyde and 4-nitrobenzaldehyde, which serve as excellent models for predicting its behavior. The primary difference is the presence of an ethyl group at the 4-position, which is expected to slightly increase its solubility in nonpolar solvents and decrease it in polar solvents due to the increase in hydrocarbon character.

Based on the experimental data for its analogs, the following solubility trends for this compound can be anticipated[1]:

-

High Solubility: Expected in polar aprotic solvents like N,N-dimethylformamide (DMF), acetone, and ethyl acetate. These solvents can effectively solvate the polar nitro and aldehyde groups.

-

Moderate Solubility: Expected in alcohols such as methanol and ethanol. While these are polar protic solvents capable of hydrogen bonding, the nonpolar character of the ethyl-substituted benzene ring will limit miscibility compared to smaller, more polar solutes.

-

Low to Sparingly Soluble: Expected in nonpolar solvents like toluene and hexane. The molecule's polarity will hinder its dissolution in these environments.

-

Sparingly Soluble in Water: Similar to its analogs, it is expected to have low solubility in water due to the dominance of the hydrophobic aromatic ring and ethyl group.[2]

The general solubility order for nitrobenzaldehydes in various solvents is often observed as: N,N-dimethylformamide > acetone > ethyl acetate > methanol > ethanol > toluene > isopropanol > cyclohexane[1]. It is reasonable to hypothesize that this compound will follow a similar trend.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable and widely used technique.

Materials and Equipment

-

This compound (synthesized or purchased)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of high purity

-

Thermostatic water bath with temperature control (±0.1 °C)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Detailed Protocol

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known mass of each selected solvent in a series of sealed glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic water bath set to the desired temperature. Stir the solutions using a magnetic stirrer for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sampling: After equilibration, stop stirring and allow the solid to settle for at least 2 hours. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the bath temperature. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum and weigh the remaining solid. This method is straightforward but can be less accurate for volatile solutes or when dealing with small quantities.

-

Chromatographic/Spectroscopic Method (Recommended): Dilute the filtered solution to a known volume. Determine the concentration of this compound using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer. This method offers higher accuracy and sensitivity.

-

-

Data Calculation: Express the solubility in terms of mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.

Synthesis and Purification of this compound

For researchers who need to synthesize this compound, a common route is the nitration of 4-ethylbenzaldehyde.

Synthesis Protocol: Nitration of 4-Ethylbenzaldehyde

This procedure is adapted from the general nitration of benzaldehyde and should be performed with appropriate safety precautions in a fume hood[3].

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

Nitration Reaction: Slowly add 4-ethylbenzaldehyde dropwise to the cold nitrating mixture. The temperature should be carefully controlled and not allowed to rise above 10-15 °C to minimize the formation of by-products.

-

Reaction Monitoring: After the addition is complete, continue stirring at a low temperature for a specified time. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude this compound will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude product.

-

Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water or isopropanol could be a good starting point.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data is obtained at different temperatures, it can be correlated using various thermodynamic models to predict solubility at other conditions and to derive thermodynamic parameters of dissolution.

Commonly used models include the modified Apelblat equation and the λh (Buchowski) equation .[1]

Modified Apelblat Equation:

ln(x) = A + B/T + C ln(T)

Where:

-

x is the mole fraction solubility

-

T is the absolute temperature in Kelvin

-

A, B, and C are empirical parameters obtained by fitting the experimental data.

This model is widely used due to its simplicity and good correlation with experimental data for many systems. The dissolution enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated from these parameters, providing insights into the spontaneity and thermodynamics of the dissolution process.

Conclusion

This technical guide has provided a comprehensive overview of the solubility characteristics of this compound. By leveraging data from structural analogs, a predictive understanding of its solubility in a range of organic solvents has been established. Furthermore, detailed, actionable protocols for the experimental determination of solubility, as well as for the synthesis and purification of the compound, have been presented. The inclusion of information on thermodynamic modeling allows for a more profound analysis of the experimental data. This guide is intended to empower researchers and drug development professionals with the necessary knowledge and techniques to effectively work with this compound, facilitating its application in the synthesis of novel molecules and the development of new therapeutic agents.

References

- Gong, X., et al. (2012). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 54, 281-287.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 3-nitrobenzaldehyde. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Ethyl-3-nitrobenzaldehyde (CAS: 4748-80-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3-nitrobenzaldehyde, with the CAS number 4748-80-5, is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring an ethyl group and a nitro group on the benzaldehyde framework, provides a unique combination of steric and electronic properties that can be exploited in the synthesis of a variety of more complex molecules. The presence of the aldehyde functional group allows for a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and the aldehyde, and can itself be a precursor to other functional groups, most notably an amine. This guide provides a comprehensive overview of the chemical information, synthesis, potential applications, and safety data for this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value |

| CAS Number | 4748-80-5[1] |

| Molecular Formula | C₉H₉NO₃[1] |

| Molecular Weight | 179.17 g/mol [1] |

| IUPAC Name | This compound[1] |

| Form | Solid |

| Boiling Point | 96-98 °C at 0.05 mmHg |

| Density | 1.212 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.560 |

| Flash Point | >110 °C (>230 °F) |

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic nitration of 4-ethylbenzaldehyde. The directing effects of the ethyl group (ortho-, para-directing) and the aldehyde group (meta-directing) on the aromatic ring are crucial in determining the regioselectivity of the nitration reaction.

Synthesis of this compound via nitration.

Hypothetical Experimental Protocol for Synthesis

This protocol is based on the general procedure for the nitration of benzaldehyde and should be optimized for the specific substrate, 4-ethylbenzaldehyde.[2]

Materials:

-

4-Ethylbenzaldehyde

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.

-

Dissolve 4-ethylbenzaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Slowly add the 4-ethylbenzaldehyde solution to the cold nitrating mixture dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 15 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Applications in Research and Drug Development

Substituted nitrobenzaldehydes are important precursors in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[3] The aldehyde functionality allows for participation in various condensation reactions, such as the Hantzsch dihydropyridine synthesis, which is a cornerstone in the preparation of calcium channel blockers.[4][5]

Sources

A Comprehensive Technical Guide to the Purity Analysis and Characterization of 4-Ethyl-3-nitrobenzaldehyde

Introduction: The Analytical Imperative for a Key Synthetic Building Block

4-Ethyl-3-nitrobenzaldehyde (CAS: 4748-80-5, Molecular Formula: C₉H₉NO₃) is an aromatic aldehyde containing both an electron-donating ethyl group and a strongly electron-withdrawing nitro group. This substitution pattern makes it a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and fine chemicals. The precise arrangement of its functional groups allows for a wide range of subsequent chemical transformations, including reductions, oxidations, and condensation reactions.

However, the utility of any chemical intermediate is directly contingent upon its purity and structural integrity. Undefined or poorly controlled impurity profiles can lead to unpredictable reaction outcomes, decreased yields, and the introduction of potentially hazardous substances into the final product. For researchers in a drug development context, rigorous characterization is not merely an academic exercise but a foundational requirement for reproducible science and regulatory compliance.

This guide provides an in-depth, field-proven framework for the comprehensive purity analysis and characterization of this compound. It is structured not as a rigid protocol, but as a logical, integrated strategy. We will explore the causality behind the selection of specific analytical techniques, demonstrating how an orthogonal approach—leveraging multiple, disparate analytical principles—constitutes a self-validating system for ensuring the quality of this critical reagent. The methodologies described are grounded in authoritative standards, including guidelines from the International Union of Pure and Applied Chemistry (IUPAC) on the purity assignment of organic compounds.[1][2]

Foundational Knowledge: Physicochemical Properties and Potential Impurity Profile

An effective analytical strategy begins with a thorough understanding of the molecule's intrinsic properties and its synthetic provenance.

Physicochemical Properties

The physical properties of this compound dictate the appropriate choice of analytical conditions, such as solvent selection for chromatography or the temperature programming for gas-phase analysis.

| Property | Value | Source |

| Molecular Weight | 179.17 g/mol | [3][4] |

| Appearance | Solid | [4] |

| Boiling Point | 96-98 °C at 0.05 mmHg | [4][5] |

| Density | 1.212 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.560 | [4][5] |

| SMILES | CCC1=C(C=C(C=C1)C=O)[O-] | [3] |

Anticipating the Impurity Landscape

The most common synthetic route to this compound involves the nitration of 4-ethylbenzaldehyde.[6] This knowledge is paramount, as it allows us to predict the most likely process-related impurities. A robust analytical method must be capable of separating and detecting these specific compounds.

-

Unreacted Starting Material: Residual 4-ethylbenzaldehyde.

-

Isomeric By-products: Nitration of a substituted benzene ring can lead to isomers. The primary isomers of concern would be 4-ethyl-2-nitrobenzaldehyde and 2-ethyl-4-nitrobenzaldehyde.[7]

-

Oxidation Products: The aldehyde functional group is susceptible to oxidation, potentially forming 4-ethyl-3-nitrobenzoic acid, especially if reaction or storage conditions are not inert.

-

Over-nitrated Products: Introduction of a second nitro group to form dinitro-ethylbenzaldehyde species.

-

Residual Solvents and Reagents: Trace amounts of acids (sulfuric, nitric) and solvents used during synthesis and purification.

Figure 1: Synthesis route and primary sources of process-related impurities.

An Orthogonal Analytical Strategy for Comprehensive Characterization

No single analytical technique can provide a complete picture of a compound's purity and identity. A robust, self-validating characterization relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This strategy minimizes the risk of an impurity co-eluting with the main peak in one system and going undetected.

Our core strategy integrates chromatographic techniques for purity assessment with spectroscopic methods for structural confirmation and physicochemical analysis for bulk properties.

Figure 2: Orthogonal workflow for comprehensive material characterization.

Chromatographic Purity Assessment

Chromatography is the cornerstone of purity analysis, separating the main component from its impurities.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Experience: Reverse-phase HPLC is the preeminent technique for purity determination of non-volatile organic compounds like this compound. Its strength lies in its ability to resolve compounds with subtle structural differences, such as the predicted positional isomers, under ambient temperature conditions, thus avoiding thermal degradation. UV detection is ideal due to the strong chromophores (aromatic ring, nitro group, aldehyde) present in the molecule and its likely impurities. A method for a similar compound, 4-Chloro-3-nitrobenzaldehyde, provides a strong starting point for method development.[8]

Experimental Protocol:

-

Instrument: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

-

Chromatographic Conditions: The following parameters provide a robust starting point for separation.

| Parameter | Recommended Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | 0-5 min (40% B), 5-25 min (40-90% B), 25-30 min (90% B), 30-31 min (90-40% B), 31-35 min (40% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (monitor multiple wavelengths with DAD) |

| Injection Volume | 10 µL |

Trustworthiness (Self-Validation): The use of a Diode Array Detector is critical. By comparing the UV spectra of all detected peaks, one can assess peak purity. A significant difference in the spectrum across a single peak indicates co-elution. The method's specificity should be confirmed by injecting solutions of anticipated impurities (if available) to determine their retention times.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS serves as an excellent orthogonal technique to HPLC. It is particularly sensitive to volatile and semi-volatile impurities, such as residual solvents or the more volatile starting material (4-ethylbenzaldehyde). The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns, adding a layer of confirmation that UV detection alone cannot.[9][10][11]

Experimental Protocol:

-

Instrument: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole with an Electron Ionization source).

-

Sample Preparation: Prepare a dilute solution of the sample (~0.5 mg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.

-

GC-MS Conditions:

| Parameter | Recommended Setting |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40 - 400 amu |

Trustworthiness (Self-Validation): The identity of the main peak is confirmed by matching its mass spectrum with a reference library or by theoretical fragmentation analysis. Any detected impurity peaks can be tentatively identified by searching their spectra against the NIST/Wiley mass spectral libraries, providing invaluable information for troubleshooting synthetic batches.

Unambiguous Structural Characterization

While chromatography assesses purity, spectroscopy provides the definitive proof of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY) on a 400 MHz or higher field NMR spectrometer.

Predicted Spectral Data & Interpretation:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~10.1 | Singlet (s) | 1H | Aldehyde (-CH O) |

| ¹H | ~8.3 | Doublet (d) | 1H | Aromatic H (ortho to CHO) |

| ¹H | ~8.1 | Doublet of doublets (dd) | 1H | Aromatic H (ortho to NO₂) |

| ¹H | ~7.6 | Doublet (d) | 1H | Aromatic H (ortho to Ethyl) |

| ¹H | ~2.9 | Quartet (q) | 2H | Methylene (-CH ₂CH₃) |

| ¹H | ~1.3 | Triplet (t) | 3H | Methyl (CH₂CH ₃) |

| ¹³C | ~191 | Aldehyde C=O | - | - |

| ¹³C | ~150 | Aromatic C-NO₂ | - | - |

| ¹³C | ~130-145 | Other Aromatic C | - | - |

| ¹³C | ~25 | Methylene C | - | - |

| ¹³C | ~15 | Methyl C | - | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. The nitro (NO₂) and aldehyde (CHO) groups have highly characteristic absorption bands.[13] The presence of these bands provides strong evidence for the compound's gross structure.

Experimental Protocol:

-

Sample Preparation: The analysis can be performed neat on a solid sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Key Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850, ~2750 | C-H Stretch (Fermi doublet) | Aldehyde (R-CHO) |

| ~1700 | C=O Stretch | Aromatic Aldehyde |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1530 | Asymmetric NO₂ Stretch | Nitro Group |

| ~1350 | Symmetric NO₂ Stretch | Nitro Group |

Physicochemical and Trace Analysis

Thermal Analysis (DSC & TGA)

Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the material's bulk properties. DSC measures heat flow to determine the melting point and can reveal polymorphism. TGA measures weight loss as a function of temperature, quantifying the presence of residual water or solvents and determining the decomposition temperature.

Experimental Protocols:

-

DSC: Heat a 2-5 mg sample in a sealed aluminum pan from 25 °C to a temperature past its melting point at a rate of 10 °C/min under a nitrogen atmosphere. The peak of the endotherm corresponds to the melting point.

-

TGA: Heat a 5-10 mg sample in an open ceramic or platinum pan from 25 °C to ~400 °C at a rate of 10 °C/min under a nitrogen atmosphere. Any significant weight loss before decomposition indicates the presence of volatile components.

Elemental Impurities by ICP-MS

Expertise & Experience: For materials used in pharmaceutical development, control of elemental impurities (heavy metals) is a regulatory requirement. Pharmacopeias like the USP and EP, guided by ICH Q3D, mandate specific limits for toxic elements.[14][15] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for this analysis due to its exceptional sensitivity and specificity.

Protocol Outline:

-

Digestion: The organic matrix must be destroyed. A representative sample is accurately weighed and digested using a mixture of concentrated nitric acid and other oxidizing agents in a closed-vessel microwave digestion system.

-

Analysis: The digested sample is diluted with deionized water and analyzed by ICP-MS. The instrument is calibrated using certified reference standards for the target elements (e.g., Pb, As, Hg, Cd, etc.).

Summary & Conclusion

The purity and identity of this compound cannot be assured by a single measurement. The robust, multi-faceted strategy detailed in this guide represents a best-practice approach for researchers and drug development professionals. By integrating high-resolution chromatographic separations (HPLC, GC-MS) with definitive spectroscopic identification (NMR, FTIR) and key physicochemical tests (DSC, TGA, ICP-MS), a comprehensive and trustworthy profile of the material is established. This orthogonal methodology ensures that the quality of this critical synthetic intermediate is validated, providing a solid foundation for its successful application in subsequent research and development.

References

-

Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. [Link]

-

FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Chemistry. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

FTIR spectra of 2-acetylpyridine (a), 4-nitrobenzaldehyde (b), 4′-(4-nitrophenyl)-2,2′:6′,2′′-terpyridine (c) and 4′-(4-aminophenyl)-2.2′:6′,2′′-terpyridine (d). ResearchGate. [Link]

-

FTIR spectra of (a) 4-nitrobenzaldehyde, (b) TNPP, (c) TAPP, (d)... ResearchGate. [Link]

-

4-Nitrobenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

This compound 97. Chongqing Chemdad Co., Ltd. [Link]

-

GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. ResearchGate. [Link]

-

Nitro Compounds. Chemistry LibreTexts. [Link]

-

Analysis of nitro compounds. Chemistry Online. [Link]

-

Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]

- Determination method for aldehydes and ketones in glycerin.

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

What Is the Role of IUPAC in Standardizing Chemical Nomenclature?. YouTube. [Link]

-

Analytical Methods. Royal Society of Chemistry. [Link]

-

This compound (C9H9NO3). PubChemLite. [Link]

-

New international guidelines on organic pure material standards. BIPM. [Link]

-

Recommendations and Technical Reports. IUPAC. [Link]

-

Nomenclature. IUPAC. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

NITRO COMPOUNDS. SlideShare. [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

-

What Are the IUPAC Rules for Naming Chemicals?. YouTube. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). Human Metabolome Database. [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]

-

Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments Magnetic Resonance. [Link]

-

2-Ethyl-4-nitrobenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

Nitro compound. Wikipedia. [Link]

-

Separation of 4-Chloro-3-nitrobenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

-

3-Nitrobenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

Standards for Elemental Impurities in Pharmaceuticals. Reagecon. [Link]

-

Monitoring stability indicating impurities and aldehyde content in lipid nanoparticle raw material and formulated drugs. ResearchGate. [Link]

- Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.

-

PHARMACOPOEIAL DISCUSSION GROUP SIGN-OFF DOCUMENT. European Pharmacopoeia. [Link]

-

Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography—Negative chemical ionization mass spectrometry. ResearchGate. [Link]

Sources

- 1. 2023-03-06-iupac-guidelines - BIPM [bipm.org]

- 2. iupac.org [iupac.org]

- 3. This compound | C9H9NO3 | CID 2060457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 4748-80-5 [sigmaaldrich.com]

- 5. This compound 97 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound 97 synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Ethyl-4-nitrobenzaldehyde | C9H9NO3 | CID 22986201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Separation of 4-Chloro-3-nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nmr.oxinst.com [nmr.oxinst.com]

- 13. researchgate.net [researchgate.net]

- 14. knowledge.reagecon.com [knowledge.reagecon.com]

- 15. edqm.eu [edqm.eu]

The Nitro Group's Defining Influence: A Technical Guide to the Reactivity of 4-Ethyl-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-3-nitrobenzaldehyde is a versatile aromatic aldehyde whose reactivity is profoundly governed by the electronic interplay between its functional groups. The presence of a nitro group ortho to the ethyl group and meta to the aldehyde functionality creates a unique chemical environment, significantly enhancing the electrophilicity of the carbonyl carbon. This guide provides an in-depth analysis of the stereoelectronic effects of the nitro group, offering a comprehensive exploration of the molecule's reactivity in key synthetic transformations. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers in leveraging the distinct chemical properties of this important synthetic intermediate.

Introduction: The Architecture of Reactivity

This compound (C₉H₉NO₃) is a substituted aromatic aldehyde with a molecular weight of 179.17 g/mol .[1] Its chemical behavior is not merely the sum of its individual functional groups but rather a consequence of their synergistic and antagonistic interactions. The core of this molecule's reactivity lies in the powerful electron-withdrawing nature of the nitro group, which modulates the electron density across the benzene ring and, most critically, at the aldehyde's carbonyl carbon. Understanding this influence is paramount for predicting reaction outcomes and designing efficient synthetic strategies.

This guide will dissect the role of the nitro group in this compound, focusing on:

-

Electronic and Steric Effects: A quantitative and qualitative analysis of how the nitro group activates the aldehyde functionality.

-

Spectroscopic Characterization: An overview of the key spectral features that confirm the molecule's structure and electronic environment.

-

Key Synthetic Transformations: In-depth examination of the Knoevenagel condensation, Wittig reaction, and Cannizzaro reaction, complete with detailed experimental protocols.

-

Synthesis of this compound: A plausible synthetic route for the preparation of the title compound.

The Dominance of the Nitro Group: Electronic and Steric Landscape

The reactivity of the aldehyde group in this compound is primarily dictated by the potent electron-withdrawing properties of the adjacent nitro group. This influence is exerted through two primary mechanisms: the inductive effect (-I) and the resonance effect (-R).

-

Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly pulls electron density away from the aromatic ring through the sigma bond network. This effect is distance-dependent and significantly polarizes the C-N bond, which in turn withdraws electron density from the rest of the ring, including the carbon atom of the aldehyde group.

-

Resonance Effect (-R): The nitro group can also withdraw electron density through the pi system of the benzene ring. While the resonance effect of a nitro group is most pronounced at the ortho and para positions, its influence from the meta position (relative to the aldehyde) is still significant in deactivating the ring towards electrophilic attack and influencing the overall electronic environment.

The ethyl group at the 4-position, being an alkyl group, exerts a weak electron-donating inductive effect (+I). However, this effect is largely overshadowed by the powerful electron-withdrawing nature of the nitro group.

The net result of these electronic influences is a significant increase in the electrophilicity of the carbonyl carbon of the aldehyde. This makes it a highly susceptible target for nucleophilic attack, a recurring theme in its chemical reactivity.

To quantify the electronic effect of the substituents, the Hammett equation provides a valuable framework.[2] The Hammett substituent constant (σ) for a meta-nitro group is approximately +0.71, indicating a strong electron-withdrawing character.[3] Conversely, the σ value for a para-ethyl group is around -0.15, signifying its weak electron-donating nature. The dominant positive σ value of the nitro group confirms its controlling influence on the reactivity of the aldehyde.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 96-98 °C at 0.05 mmHg | |

| Density | 1.212 g/mL at 25 °C | |

| Refractive Index | n20/D 1.560 |

Spectroscopic Signature

The structural and electronic features of this compound are reflected in its spectroscopic data.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected peaks include: a strong C=O stretching vibration for the aldehyde at approximately 1700-1710 cm⁻¹, characteristic C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹, strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and C-H stretching and bending vibrations for the aromatic ring and the ethyl group.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide distinct signals for the aldehydic, aromatic, and ethyl protons. The aldehydic proton (CHO) would appear as a singlet at a downfield chemical shift, typically between δ 9.8 and 10.1 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons would appear in the region of δ 7.5-8.5 ppm, with their specific chemical shifts and coupling patterns determined by the substitution pattern. The protons of the ethyl group would present as a quartet (CH₂) and a triplet (CH₃) in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde at a significantly downfield position, typically around δ 190 ppm. The aromatic carbons would resonate in the range of δ 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. The carbons of the ethyl group would appear at upfield chemical shifts.

Key Synthetic Transformations: Harnessing Activated Reactivity

The enhanced electrophilicity of the carbonyl carbon in this compound makes it an excellent substrate for a variety of nucleophilic addition and condensation reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[5] The electron-withdrawing nitro group in this compound accelerates this reaction by increasing the susceptibility of the carbonyl carbon to nucleophilic attack.

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

Objective: To synthesize 2-(4-ethyl-3-nitrobenzylidene)malononitrile.

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (catalytic amount, ~5 mol%)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a minimal amount of ethanol.

-

Add malononitrile to the solution.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Upon completion of the reaction (typically within 1-2 hours), cool the mixture to room temperature.

-

The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and the catalyst.

-

Dry the product under vacuum to obtain 2-(4-ethyl-3-nitrobenzylidene)malononitrile.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the aldehyde spot and the appearance of a new, typically more polar, product spot on the TLC plate. The final product can be characterized by melting point determination and spectroscopic methods (IR, NMR) to confirm its structure and purity. The expected high yield is a further validation of the activating role of the nitro group.[6]

Caption: Knoevenagel Condensation Workflow

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[7] The enhanced electrophilicity of this compound makes it an excellent substrate for this transformation, readily reacting with stabilized and non-stabilized ylides.

Experimental Protocol: Wittig Reaction of this compound with Benzyltriphenylphosphonium Chloride

Objective: To synthesize 1-ethyl-2-nitro-4-stilbene.

Materials:

-

Benzyltriphenylphosphonium chloride (1.0 eq)

-

n-Butyllithium (n-BuLi) in hexane (1.0 eq)

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF) (solvent)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium solution dropwise with stirring. The formation of the ylide is indicated by the appearance of a characteristic deep orange or red color.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the ylide solution back to 0 °C.

-

In a separate flask, dissolve this compound in a minimal amount of anhydrous THF.

-

Add the solution of this compound dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

Self-Validation: The disappearance of the aldehyde and the formation of the alkene product can be monitored by TLC. The stereochemistry of the resulting alkene (E/Z mixture) can be determined by ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons. The formation of triphenylphosphine oxide as a byproduct is also indicative of a successful Wittig reaction.

Caption: Wittig Reaction Logical Flow

Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[8] While aldehydes with electron-withdrawing groups generally favor this reaction, the presence of the nitro group in this compound makes it a suitable candidate.

Experimental Protocol: Cannizzaro Reaction of this compound

Objective: To synthesize 4-ethyl-3-nitrobenzyl alcohol and 4-ethyl-3-nitrobenzoic acid.

Materials:

-

This compound (2.0 eq)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), concentrated solution (e.g., 50% w/v)

-

Dichloromethane or Diethyl ether (for extraction)

-

Hydrochloric acid (HCl), concentrated (for acidification)

Procedure:

-